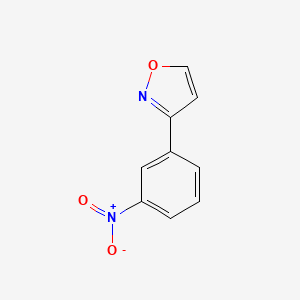

3-(3-Nitro-phenyl)-isoxazole

Description

Significance of the Isoxazole (B147169) Heterocycle as a Privileged Scaffold in Chemical Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. rsc.orginnovareacademics.inscielo.bramazonaws.comajrconline.org Its prevalence in a multitude of biologically active compounds has earned it the designation of a "privileged scaffold". rsc.orginnovareacademics.in This significance stems from several key characteristics of the isoxazole moiety.

Firstly, the isoxazole ring is an aromatic system, which imparts a degree of stability to the molecule. innovareacademics.in However, the weak N-O bond within the ring makes it susceptible to cleavage under certain conditions, a property that can be exploited in prodrug design and for the controlled release of active agents. Secondly, the isoxazole core offers multiple sites for substitution (positions 3, 4, and 5), allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. nih.gov This structural versatility enables the creation of large and diverse chemical libraries for drug discovery programs.

The isoxazole scaffold is a key component in a variety of approved drugs, demonstrating its clinical importance. Examples include the anti-inflammatory drug valdecoxib, the antibiotic sulfamethoxazole, and the antirheumatic leflunomide. bibliotekanauki.pl The broad spectrum of biological activities associated with isoxazole derivatives is extensive, encompassing antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective effects, among others. rsc.orgnih.govnih.gov This wide range of pharmacological activities underscores the enduring interest in isoxazole chemistry for the development of new therapeutic agents. rsc.orgamazonaws.comajrconline.org

Rationale for Nitro-Phenyl Substitution in Isoxazole Scaffolds and its Impact on Electronic Structure and Reactivity

The introduction of a nitro-phenyl group onto the isoxazole scaffold, as in 3-(3-Nitro-phenyl)-isoxazole, is a deliberate synthetic strategy to modulate the molecule's properties. The nitro group (NO₂) is a potent electron-withdrawing group, and its position on the phenyl ring significantly influences the electronic distribution and, consequently, the reactivity and biological activity of the entire molecule.

The rationale for this substitution pattern is multifold:

Increased Reactivity towards Nucleophiles: The presence of the nitro group makes the phenyl ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions. This enhanced reactivity provides a synthetic handle for further functionalization and the creation of diverse derivatives. researchgate.net

Influence on Biological Activity: The nitro group can participate in various biological interactions. For instance, it can be reduced in vivo to form reactive nitroso and hydroxylamino intermediates, which can exert cytotoxic effects, a property exploited in the design of some anticancer and antimicrobial agents. Furthermore, the electronic effects of the nitro group can influence the pKa of the molecule and its ability to form hydrogen bonds, which are critical for drug-receptor interactions. Studies have shown that the presence of a nitro group on a phenyl ring attached to a heterocyclic core can lead to potent biological activities. innovareacademics.in

Overview of Current Research Trajectories and Emerging Opportunities for 3-(3-Nitro-phenyl)-isoxazole and Related Derivatives

Current research on 3-(3-Nitro-phenyl)-isoxazole and its derivatives is primarily focused on the synthesis of new analogues and the evaluation of their potential as therapeutic agents. The core structure serves as a versatile starting point for the development of compounds with a range of biological activities.

One significant area of investigation is the synthesis of novel derivatives through reactions that target the nitro group or other positions on the phenyl and isoxazole rings. For example, the reduction of the nitro group to an amine provides a key intermediate for the synthesis of a wide array of new compounds via amide coupling or other functionalization reactions.

The biological evaluation of these derivatives has revealed promising activities in several therapeutic areas:

Anti-inflammatory Activity: Derivatives of 3-(3-Nitro-phenyl)-isoxazole have been synthesized and evaluated for their anti-inflammatory properties. For instance, a study on 4-(3-Methoxy-phenyl)-3-(3-nitro-phenyl)-isoxazole demonstrated anti-inflammatory effects in a carrageenan-induced paw edema model. orientjchem.orgresearchgate.net

Antimicrobial Activity: The isoxazole nucleus is a well-known pharmacophore in antimicrobial agents. Research has shown that isoxazole derivatives containing a nitro-phenyl moiety can exhibit significant antibacterial activity. innovareacademics.in For example, certain quinazolinone derivatives bearing a 3-(3-nitrophenyl)-4,5-dihydroisoxazolyl moiety have shown potent antibacterial effects. innovareacademics.in

Antitrypanosomal Activity: Derivatives of 3-(3-Nitro-phenyl)-isoxazole have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. In one study, 5-(2-(Benzyloxy)-5-methoxyphenyl)-3-(3-nitrophenyl)isoxazole was synthesized and showed notable in vitro activity against the parasite. scielo.br

Emerging opportunities for 3-(3-Nitro-phenyl)-isoxazole lie in its potential as a scaffold for the development of targeted therapies. The ability to functionalize the molecule at various positions allows for the optimization of its pharmacokinetic and pharmacodynamic properties. Further research into the mechanism of action of its biologically active derivatives could lead to the identification of novel cellular targets and the development of more effective and selective drugs.

Compound Data

Below are tables detailing the characterization and biological activity of selected compounds mentioned in this article.

Table 1: Characterization Data of Selected Isoxazole Derivatives

| Compound Name | Molecular Formula | Appearance | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |

| 4-(3-Methoxy-phenyl)-3-(3-nitro-phenyl)-isoxazole | C₁₆H₁₂N₂O₄ | Brown solid | 85 | 421-422 | IR (KBr, cm⁻¹): 2861 (O-CH₃), 1617 (Ar-H stretching) | orientjchem.org |

| 5-(Nitromethyl)-3-phenyl-4,5-dihydroisoxazole | C₁₀H₁₀N₂O₃ | White crystals | 80 | 94-95 | ¹H NMR (500 MHz, CDCl₃) δ: 7.59 (m, 2H, Ar), 7.37 (m, 3H, Ar), 5.33 (m, 1H, H5), 4.62 (dd, 1H, H6a), 4.43 (dd, 1H, H6b), 3.58 (dd, 1H, H4a), 3.20 (dd, 1H, H4b) | nih.gov |

| 5-(2-(Benzyloxy)-5-methoxyphenyl)-3-(3-nitrophenyl)isoxazole | C₂₃H₁₈N₂O₅ | White solid | 63 | 150-152 | ¹H NMR (300 MHz, CDCl₃) δ: 8.30 (d, J=9.0 Hz, 1H), 8.10 (d, J=8.7 Hz, 1H), 7.60 (t, J=8.1 Hz, 1H), 7.50 (d, J=7.8 Hz, 2H), 7.33-7.43 (m, 4H), 7.10 (s, 1H), 7.0 (d, J=9.6 Hz, 1H), 5.30 (s, 2H), 3.90 (s, 3H) | scielo.br |

Structure

3D Structure

Properties

CAS No. |

4264-04-4 |

|---|---|

Molecular Formula |

C9H6N2O3 |

Molecular Weight |

190.16 g/mol |

IUPAC Name |

3-(3-nitrophenyl)-1,2-oxazole |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(6-8)9-4-5-14-10-9/h1-6H |

InChI Key |

NHPMUEYBXLLTMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Nitro Phenyl Isoxazole and Analogous Compounds

Traditional Approaches to Isoxazole (B147169) Ring Formation

The foundational methods for synthesizing the isoxazole ring have been well-established for decades, primarily relying on cycloaddition and condensation reactions. These techniques are valued for their reliability and access to a wide range of isoxazole derivatives.

1,3-Dipolar Cycloaddition Reactions Involving Nitrile Oxides

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is one of the most effective and widely utilized methods for the synthesis of isoxazoles. nih.govresearchgate.netnih.gov This reaction typically proceeds through a concerted pericyclic mechanism, offering a high degree of regioselectivity. nih.gov The nitrile oxide, acting as the 1,3-dipole, can be generated in situ from various precursors, most commonly from aldoximes via oxidation or from hydroximoyl chlorides through dehydrohalogenation. nih.govcore.ac.uk

For the synthesis of 3-(3-Nitro-phenyl)-isoxazole, 3-nitrobenzaldehyde (B41214) would serve as the starting material to generate the corresponding 3-nitrobenzonitrile (B78329) oxide. This can be achieved by first converting the aldehyde to its aldoxime, followed by oxidation. The resulting nitrile oxide is then reacted with a suitable alkyne. The choice of alkyne determines the substitution at the 5-position of the isoxazole ring. For instance, reaction with acetylene (B1199291) would yield the parent 3-(3-nitrophenyl)-isoxazole.

A common method for the in situ generation of nitrile oxides involves the chlorination of aldoximes with reagents like N-chlorosuccinimide (NCS) to form hydroximoyl chlorides, which are then treated with a base such as triethylamine (B128534) to facilitate the cycloaddition. nih.govcore.ac.uk

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Dipole Precursor | Dipolarophile | Reagents & Conditions | Product | Reference |

| Aldoximes | Alkenes | Oxone, H2O, rt, 3 h | 3,5-disubstituted isoxazoles | nih.gov |

| Resin-bound alkynes | N-hydroxybenzimidoyl chlorides | In situ nitrile oxide generation | Resin-bound isoxazoles | nih.gov |

| Aldoximes | Alkynes | NCS, base | 3,5-disubstituted isoxazoles | rsc.org |

Condensation Reactions, including Hydroxylamine (B1172632) with Activated Carbonyl Precursors

The condensation of hydroxylamine with 1,3-dicarbonyl compounds, or their synthetic equivalents, is a classical and straightforward method for isoxazole synthesis, first described by Claisen. youtube.commisuratau.edu.ly This reaction involves the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring. youtube.com

However, a significant drawback of using unsymmetrical 1,3-dicarbonyl compounds is the potential formation of regioisomeric mixtures, which can complicate purification and reduce the yield of the desired product. rsc.org To synthesize 3-(3-Nitro-phenyl)-isoxazole using this method, a suitable 1,3-dicarbonyl precursor bearing a 3-nitrophenyl group would be required. For example, the reaction of 1-(3-nitrophenyl)butane-1,3-dione (B1594570) with hydroxylamine could potentially yield 3-(3-nitrophenyl)-5-methylisoxazole.

Variations of this method utilize α,β-unsaturated ketones and enamino ketones as the three-carbon component. core.ac.uk The reaction of chalcones (1,3-diaryl-α,β-unsaturated ketones) with hydroxylamine hydrochloride in the presence of a base is a common route to 3,5-diaryl isoxazoles. ipindexing.com For example, a chalcone (B49325) derived from 3-nitroacetophenone and a suitable aldehyde could be cyclized with hydroxylamine to form a 3-(3-nitrophenyl)-isoxazole derivative. orientjchem.org

Cycloisomerization Reactions for Isoxazole Scaffold Construction

Cycloisomerization reactions provide an alternative pathway to the isoxazole core. A notable example is the cycloisomerization of α,β-acetylenic oximes. researchgate.netlookchem.com This transformation can be catalyzed by various transition metals, leading to the formation of substituted isoxazoles. The substitution pattern of the final product can be controlled by the choice of substituents on the starting acetylenic oxime. researchgate.net This method allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org

Advanced and Regioselective Synthesis Strategies for Nitro-Phenyl Isoxazoles

To overcome the limitations of traditional methods, particularly the lack of regioselectivity, advanced synthetic strategies have been developed. These methods often employ transition metal catalysts or are designed to proceed under metal-free conditions, offering greater control over the reaction outcome.

Transition Metal-Catalyzed Synthetic Routes (e.g., Palladium, Copper, Gold Catalysis)

Transition metals have been extensively used to catalyze the synthesis of isoxazoles with high regioselectivity.

Palladium Catalysis: Palladium catalysts have been employed in one-pot, three-component reactions involving the Sonogashira coupling of acid chlorides with terminal alkynes, followed by a 1,3-dipolar cycloaddition with in situ generated nitrile oxides to produce isoxazoles in good yields. nih.gov

Copper Catalysis: Copper(I) catalysis is widely used in "click chemistry" type reactions for the regioselective synthesis of 1,2,3-triazoles, and similar principles have been applied to isoxazole synthesis. nih.gov Copper-catalyzed cycloaddition of nitrile oxides to alkynes can provide 3,4-disubstituted isoxazoles. organic-chemistry.org A novel copper-catalyzed three-component reaction of diazo compounds, tert-butyl nitrite (B80452), and alkynes has been developed for the regioselective construction of isoxazoles. acs.org

Gold Catalysis: Gold(III) chloride has proven to be an effective catalyst for the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under mild conditions. researchgate.netlookchem.comorganic-chemistry.org This method is versatile, allowing for the synthesis of various isoxazole substitution patterns. researchgate.net

Ruthenium Catalysis: Ruthenium-catalyzed cycloaddition of nitrile oxides with alkynes can lead to the formation of 3,4-diaryl-substituted isoxazoles. nih.gov

Table 2: Transition Metal-Catalyzed Isoxazole Syntheses

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium | Sonogashira coupling/Cycloaddition | Acid chlorides, terminal alkynes, nitrile oxides | Isoxazoles | nih.gov |

| Copper(I) | Cycloaddition | Nitrile oxides, alkynes | 3,4-disubstituted isoxazoles | organic-chemistry.org |

| Gold(III) | Cycloisomerization | α,β-acetylenic oximes | Substituted isoxazoles | researchgate.netlookchem.com |

| Ruthenium(II) | Cycloaddition | Nitrile oxides, aryl alkynes | 3,4-diaryl-substituted isoxazoles | nih.gov |

Development of Metal-Free Synthetic Methodologies

While transition metal catalysis offers significant advantages, the associated costs, toxicity, and difficulty in removing metal residues from the final product have driven the development of metal-free synthetic routes. rsc.orgresearchgate.net

One such approach involves the use of an organocatalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.org Another metal-free method involves a multi-component reaction for the synthesis of 3-phenyl-5-(bromomethyl)isoxazole analogs in a DMF/water mixture. chemicalpapers.com This reaction proceeds via a 1,3-dipolar cycloaddition between propargyl bromide and in situ-generated α-chloro aldoximes under mild conditions. chemicalpapers.com

Furthermore, a novel one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles has been developed from the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated aldehydes or ketones under mild, metal-free conditions. acs.orgorganic-chemistry.orgnih.gov This strategy offers high regioselectivity and a broad substrate scope. acs.orgorganic-chemistry.org

One-Pot and Multicomponent Reaction Approaches to Substituted Isoxazoles

A prevalent multicomponent approach for synthesizing substituted isoxazoles involves the reaction of aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride. journalijar.com This method is valued for its efficiency and the use of readily available starting materials. In a similar vein, fruit juices such as Cocos nucifera L. juice have been explored as eco-friendly media for the one-pot, three-component reaction between substituted aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride, demonstrating the versatility of MCRs under green conditions. nih.gov

One-pot methodologies often focus on the in situ generation of a reactive intermediate, such as a nitrile oxide, which then undergoes cycloaddition. For instance, 3,5-disubstituted isoxazoles can be prepared in a one-pot sequence from substituted aldoximes and alkynes using tert-butyl nitrite or via the reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide. organic-chemistry.orgresearchgate.net The latter strategy is noted for its mild conditions and high regioselectivity. researchgate.netorganic-chemistry.org Another one-pot, two-step transformation utilizes the 1,3-dipolar cycloaddition of nitrile oxides with phenyl vinylic selenide, followed by an oxidation-elimination sequence to yield 3-substituted isoxazoles. organic-chemistry.org This method is advantageous due to its mild reaction conditions and straightforward procedure. organic-chemistry.org

Recent innovations include electrochemical approaches. A [1 + 2 + 1 + 1] four-component domino reaction has been developed for the assembly of isoxazole motifs in an undivided cell. rsc.org This electro-organic method is characterized by its operational simplicity and high functional group tolerance, avoiding the need for pre-functionalized substrates or toxic transition metal catalysts. rsc.org

Table 1: Selected One-Pot and Multicomponent Reactions for Isoxazole Synthesis

| Reaction Type | Key Reactants | Catalyst/Reagent | Key Features | Reference(s) |

|---|---|---|---|---|

| Three-Component | Aromatic Aldehydes, Ethyl Acetoacetate, Hydroxylamine Hydrochloride | Organic Acid | Common and effective method for isoxazole synthesis. | journalijar.com |

| Three-Component | Substituted Aldehydes, Methyl Acetoacetate, Hydroxylamine Hydrochloride | Fruit Juice (e.g., Cocos nucifera) | Eco-friendly, green synthesis approach. | nih.gov |

| One-Pot | α,β-Unsaturated Aldehydes/Ketones, N-hydroxyl-4-toluenesulfonamide | K₂CO₃ | High regioselectivity, mild conditions, good to excellent yields. | organic-chemistry.org |

| One-Pot, Two-Step | Aldoximes, Phenyl Vinylic Selenide | N-chlorosuccinimide, H₂O₂ | Good yields for 3-substituted isoxazoles via cycloaddition and oxidation-elimination. | organic-chemistry.org |

| Four-Component Domino | Varies (e.g., alkenes, nitroso radicals) | Electrochemical Annulation | High functional group tolerance, avoids transition metals and pre-functionalized substrates. | rsc.org |

| One-Pot, Three-Step | Terminal Alkynes, in situ generated Nitrile Oxides | Copper(I) | Mild and convenient synthesis of 3,5-disubstituted isoxazoles. | organic-chemistry.org |

Control of Stereoselectivity and Regioselectivity in Isoxazole Derivative Synthesis

The control of regioselectivity and stereoselectivity is a critical aspect of isoxazole synthesis, as the substitution pattern on the isoxazole ring dictates the molecule's properties and potential applications. The most common method for isoxazole ring construction, the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene, presents significant regiochemical considerations.

Regioselectivity: The regiochemical outcome of the 1,3-dipolar cycloaddition reaction is influenced by both electronic and steric factors of the reactants. For example, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds proceeds with high regioselectivity to afford 3-substituted or 3,5-disubstituted isoxazoles. organic-chemistry.org Similarly, copper-catalyzed cycloaddition of alkynes with in situ generated nitrile oxides provides isoxazoles in a highly regioselective manner. organic-chemistry.org

The choice of reactants and reaction conditions can be tuned to favor a specific regioisomer. For instance, in the synthesis of arylaminoisoxazoles from enaminones, varying the reaction conditions allows for the selective formation of either 3-arylamino- or 5-arylaminoisoxazoles. nanobioletters.com The synthesis of phosphonate-containing isoxazoles has been controlled by using vinylphosphonates with a leaving group in the α or β position, leading to either 3,5- or 3,4-disubstituted products, respectively. rsc.org Computational studies have also been employed to understand the factors governing regioselectivity, such as in the inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines, where only one regioisomer of the resulting pyridine (B92270) is observed. rsc.org

Stereoselectivity: Stereocontrol is particularly relevant when the cycloaddition reaction creates new chiral centers, typically in the formation of isoxazoline (B3343090) intermediates from alkenes, which can then be oxidized to isoxazoles. Intramolecular Nitrile Oxide Cycloaddition (INOC) reactions are powerful tools for stereoselective synthesis. For example, isoxazoline- and isoxazole-fused bicyclic iminosugars have been synthesized with a high degree of stereoselectivity from C-nitromethyl glycoside precursors. nih.govacs.org

The reaction of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides has been shown to proceed stereoselectively. beilstein-journals.org Specifically, E- and Z-isomers of imidazolyl enamines react with benzonitrile (B105546) oxide to form trans- and cis-isoxazolines, respectively, demonstrating that the stereochemistry of the starting enamine dictates the outcome. beilstein-journals.org Asymmetric catalysis provides another route to stereocontrol. The reaction of 3-isothiocyanatooxindoles with 3-methyl-4-nitro-5-isatylidenylisoxazoles, catalyzed by a chiral quinine (B1679958) derivative, yields complex isoxazole-dispirobisoxindoles with high regio- and stereoselectivity, creating three contiguous stereocenters. thieme-connect.com The steric effects of the reactants and shielding effects from the catalyst are believed to control the selective outcome. thieme-connect.com

Table 2: Factors Influencing Selectivity in Isoxazole Synthesis

| Selectivity Type | Method/Reaction | Influencing Factors | Outcome | Reference(s) |

|---|---|---|---|---|

| Regioselectivity | 1,3-Dipolar Cycloaddition | Electronic and steric properties of dipolarophile and dipole. | Controls formation of 3,4-, 3,5-, or 4,5-disubstituted isoxazoles. | organic-chemistry.orgacs.org |

| Regioselectivity | Reaction of Enaminones with Hydroxylamine | Reaction conditions (presence/absence of KOH). | Selective formation of 3-arylamino- vs. 5-arylaminoisoxazoles. | nanobioletters.com |

| Regioselectivity | [4+2] Cycloaddition | Lewis acid catalyst (e.g., TiCl₄), enamine nucleophilicity. | Formation of a single pyridine regioisomer from isoxazole precursor. | rsc.org |

| Stereoselectivity | Intramolecular Nitrile Oxide Cycloaddition (INOC) | Substrate-controlled (pre-existing stereocenters). | High diastereoselectivity in fused bicyclic systems. | nih.govacs.org |

| Stereoselectivity | Intermolecular Cycloaddition | Stereochemistry of alkene (E vs. Z). | Formation of specific diastereomers (trans vs. cis isoxazolines). | beilstein-journals.org |

| Stereoselectivity | Asymmetric Catalysis | Chiral catalyst, steric hindrance of substrates. | High enantioselectivity and diastereoselectivity. | thieme-connect.com |

Precursor Chemistry and Intermediate Transformations in 3-(3-Nitro-phenyl)-isoxazole Synthesis

The synthesis of 3-(3-nitrophenyl)isoxazole, and its structural isomers, typically proceeds through a well-established pathway involving the formation of a nitrile oxide intermediate from a corresponding benzaldehyde-derived precursor. The key steps involve the preparation of an aldoxime, its conversion to a reactive intermediate like a hydroxamoyl chloride, and subsequent cyclization with a suitable two-carbon component.

The primary precursor for the "3-nitrophenyl" moiety is 3-nitrobenzaldehyde. This starting material is first converted into its corresponding aldoxime, 3-nitrobenzaldoxime, through reaction with hydroxylamine hydrochloride. This oxime serves as the direct precursor to the key reactive intermediate, (3-nitrophenyl)nitrile oxide.

The generation of the nitrile oxide from the aldoxime is a critical transformation. A common laboratory method involves the in situ generation of an intermediate N-hydroximidoyl chloride (also known as a hydroxamoyl chloride) by treating the aldoxime with a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas. organic-chemistry.orggoogle.commdpi.com For example, a method for a related compound involves reacting 2-methyl-6-nitrobenzoyl aldoxime with chlorine in a halocarbon solvent to form the corresponding hydroximoyl chloride. google.com This intermediate is not typically isolated.

The final step is the [3+2] cycloaddition reaction. The in situ generated (3-nitrophenyl)nitrile oxide, formed by the dehydrochlorination of the N-hydroximidoyl chloride with a base like triethylamine, readily reacts with a suitable dipolarophile. mdpi.com To synthesize the parent 3-(3-nitrophenyl)isoxazole, the dipolarophile would be acetylene. The reaction with substituted alkynes leads to 3,5-disubstituted isoxazoles. For instance, reaction of (2-nitrophenyl)nitrile oxide with terminal alkynes is a documented route to substituted 3-(2-nitrophenyl)isoxazoles. nih.gov

An alternative strategy for forming the isoxazole ring involves the cyclization of α,β-unsaturated ketoximes. In this approach, a chalcone-type precursor is first converted to its oxime. Subsequent oxidative cyclization, for example using o-iodoxybenzoic acid (IBX), can then form the isoxazole ring. semanticscholar.org For the target compound, this would involve a precursor like 1-(3-nitrophenyl)prop-2-en-1-one. The reaction of this precursor's oxime would lead to the formation of 3-(3-nitrophenyl)isoxazole. This one-pot methodology can involve three sequential reactions: oxime formation, cyclization, and oxidation. semanticscholar.org

Chemical Reactivity and Transformation Studies of 3 3 Nitro Phenyl Isoxazole

Functionalization of the Isoxazole (B147169) Ring System (C-3, C-4, C-5 Positions)

The isoxazole ring is a versatile heterocyclic scaffold that can be functionalized at its three available carbon positions (C-3, C-4, and C-5). The specific site of reaction is influenced by the electronic nature of the ring and the type of reagent employed.

The isoxazole nucleus is an aromatic heterocycle where the C-4 position is comparatively electron-rich, making it the preferred site for electrophilic aromatic substitution (EAS) reddit.com. Computational and experimental studies have shown that the intermediate carbocation (Wheland intermediate) formed by electrophilic attack at C-4 is more stable than the intermediates formed from attack at C-3 or C-5 reddit.com. This is because the positive charge can be delocalized without placing it on the adjacent, electronegative nitrogen atom.

A common example of this reactivity is halogenation. For instance, isoxazole derivatives can be cleanly brominated at the C-4 position. In a study on a related compound, 3-(2-nitrophenyl)isoxazole was converted to its 4-bromo derivative in 99% yield using bromine in carbon tetrachloride, demonstrating the high regioselectivity of this reaction nih.govacs.org.

| Substrate | Reagent | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| 3-Aryl-isoxazole | Br2, CCl4 | C-4 | 3-Aryl-4-bromo-isoxazole | nih.govacs.org |

| General Isoxazole | Various Electrophiles (e.g., NO2+, SO3, Br+) | C-4 | 4-Substituted Isoxazole | chemistry-online.com |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex youtube.comwikipedia.org. The stability of this intermediate is crucial, and therefore, the SNAr mechanism is most favored when electron-withdrawing groups like nitro (-NO₂) are positioned ortho or para to the leaving group pressbooks.publibretexts.org.

In 3-(3-nitro-phenyl)-isoxazole, the nitro group is in a meta position relative to the C-1 (point of attachment to the isoxazole) and all other substitutable positions (C-2, C-4, C-5, C-6) on the phenyl ring. A meta-nitro group provides significantly less stabilization for the Meisenheimer complex compared to ortho or para substitution, as the negative charge cannot be delocalized onto the nitro group through resonance libretexts.org. Consequently, SNAr reactions on the 3-nitrophenyl moiety are substantially more difficult and require harsher conditions or highly reactive nucleophiles.

While direct SNAr displacement of a leaving group (e.g., a halide) on the 3-nitrophenyl ring is challenging, related transformations are known. For instance, in some systems, the nitro group itself can be displaced by a nucleophile, particularly in reactions on nitro-(pentafluorosulfanyl)benzenes, which have been shown to undergo SNAr with alkoxides and thiolates at both para and meta positions acs.org. This indicates that under appropriate conditions, the 3-nitrophenyl ring is not entirely inert to nucleophilic substitution.

Modern synthetic chemistry increasingly relies on C-H activation and cross-coupling reactions to build molecular complexity, as these methods avoid the need for pre-functionalized starting materials like organometallics or halides. The isoxazole ring is a suitable substrate for such transformations, typically catalyzed by transition metals like palladium.

Research has demonstrated that the C-H bonds of the isoxazole ring can be selectively functionalized. A palladium-catalyzed direct arylation of isoxazoles with aryl iodides has been shown to activate the C-H bond at the C-5 position selectively, yielding 5-arylisoxazoles in moderate to good yields nih.gov. Other studies have focused on the palladium-catalyzed arylation of 3,5-disubstituted isoxazoles, where functionalization occurs at the C-4 position. Furthermore, methods for the double C-H bond arylation at both C-4 and C-5 positions of an isoxazole-3-carboxylate have been developed researchgate.net. These reactions typically proceed via a concerted metalation-deprotonation pathway or through an electrophilic palladation mechanism.

| Isoxazole Substrate | Coupling Partner | Catalyst/Conditions | Position(s) Functionalized | Reference |

|---|---|---|---|---|

| Generic Isoxazole | Aryl Iodide | Pd(OAc)2, Ligand, Base | C-5 | nih.gov |

| 3,5-Diphenylisoxazole | Aryl Boronic Acid | Pd(OAc)2, p-Benzoquinone | Phenyl ring (ortho C-H) | researchgate.net |

| Ethyl isoxazole-3-carboxylate | Aryl Bromide | Pd Catalyst, Base | C-4 and C-5 | researchgate.net |

Reactions Involving the Nitro Group

The nitro group on the phenyl ring is a highly versatile functional group that serves as a powerful electron-withdrawing entity and can undergo various chemical transformations, most notably reduction.

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. This reaction is crucial for introducing a nucleophilic amino group, which can be used for further derivatization. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.

For nitrophenyl-isoxazoles, it is essential to select conditions that reduce the nitro group without cleaving the relatively labile N-O bond of the isoxazole ring. Several methods have been proven effective. Studies on substituted (3- and 4-nitrophenyl)isoxazoles have shown they can be selectively reduced to the corresponding anilines using zinc dust in acetic acid (Zn/HOAc) at low temperatures nih.govacs.org. Similarly, iron in acetic acid (Fe/HOAc) is a classic and effective reagent for this conversion nih.govacs.org. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source (e.g., H₂ gas, hydrazine) is also a common and clean method for this reduction nih.govacs.org. Under carefully controlled conditions, partial reduction to intermediate oxidation states, such as hydroxylamines or nitroso compounds, can also be achieved.

| Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Fe / HOAc | Heating in acetic acid | Generally well-tolerated by many functional groups. | nih.govnih.gov |

| Zn / HOAc | 0°C to room temperature | Effective for selective reduction while preserving the isoxazole ring. | nih.govacs.org |

| SnCl2 / HCl | Aqueous or alcoholic HCl | A classic method, known for its chemoselectivity for nitro groups. | youtube.com |

| H2 / Pd, Pt, or Ni | H2 gas, various solvents | Catalytic hydrogenation is clean but may reduce other groups or cleave the isoxazole N-O bond under harsh conditions. | nih.govacs.org |

While the nitro group is typically reduced, the electron-deficient nature of the nitrophenyl ring allows it to participate in oxidative transformations, particularly those involving nucleophilic substitution of hydrogen. These reactions provide a direct method for C-H functionalization on the aromatic ring.

One such process is the Oxidative Nucleophilic Substitution of Hydrogen (ONSH) . In this reaction, a nucleophile attacks an electron-deficient C-H position on the nitroaromatic ring, forming a σH-adduct nih.govchemrxiv.org. Unlike a standard SNAr, there is no leaving group to be expelled. Instead, the intermediate is aromatized by an external oxidizing agent (such as O₂ or KMnO₄), which removes a hydride equivalent (H⁻) researchgate.netrsc.org. For the 3-nitrophenyl moiety, ONSH is expected to occur at the positions activated by the nitro group, namely the C-2, C-4, and C-6 positions (ortho and para to the nitro group). This allows for the direct introduction of substituents like amino or alkoxy groups onto the phenyl ring chemrxiv.orgresearchgate.netrsc.org.

Another related pathway is the Vicarious Nucleophilic Substitution (VNS) , which allows for the formal replacement of a hydrogen atom by a nucleophile that carries its own leaving group organic-chemistry.org. For example, a carbanion like chloromethyl phenyl sulfone can attack a nitroarene; subsequent base-induced elimination of HCl from the intermediate adduct yields the substituted product organic-chemistry.org. VNS reactions on nitroarenes also preferentially occur at positions ortho and para to the nitro group. These methods represent powerful strategies for the derivatization of the nitro-phenyl system in 3-(3-nitro-phenyl)-isoxazole.

Ring Cleavage and Rearrangement Pathways of the Isoxazole Core

The isoxazole ring, while aromatic, possesses a weak N-O bond that serves as a trigger for various chemical transformations. The reactivity of this heterocyclic core in 3-(3-Nitro-phenyl)-isoxazole and its analogs is characterized by several distinct pathways, including reductive cleavage, photochemical rearrangements, and metal-catalyzed ring openings. These transformations convert the isoxazole scaffold into other valuable heterocyclic systems or functionalized open-chain compounds.

Reductive Heterocyclization

A significant transformation pathway for nitrophenyl-substituted isoxazoles involves the reductive cleavage of the isoxazole ring, which is often coupled with the reduction of the nitro group. This process, termed reductive heterocyclization, transforms the isoxazole into a different heterocyclic structure in a single synthetic operation. The reaction is typically initiated by the reduction of the nitro group to an amine. The newly formed amino group then acts as an intramolecular nucleophile, attacking a transient electrophilic species generated from the cleavage of the isoxazole's N-O bond.

Studies on the closely related 3-(2-nitrophenyl)isoxazoles demonstrate this principle effectively. The use of reducing agents like zinc (Zn) or iron (Fe) dust in acetic acid (HOAc) facilitates the formation of quinoline-4-amines. nih.govnih.gov The mechanism proceeds through the reduction of the nitro group to an aniline (B41778), followed by cleavage of the isoxazole N-O bond to generate an enamino ketone intermediate, which subsequently cyclizes to form the quinoline ring. nih.gov This method is notable for its tolerance of various functional groups, including nitriles and alkenes, which might not be stable under other reductive conditions like catalytic hydrogenation (H₂/Pd-C). nih.gov

| Starting Material Analog | Reducing Agent/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| 3-(2-Nitrophenyl)isoxazole derivative | Fe0 / HOAc | Substituted Quinoline-4-amine | ~51-76% |

| 3-(2-Nitrophenyl)isoxazole derivative | Zn0 / HOAc | Substituted Quinoline-4-amine | Varies |

| 4- or 5-(2-Nitrophenyl)isoxazole | Raney Nickel / H₂ | 3-Acylindole or Quinolin-4(1H)-one | Not specified |

| 3-(2-Nitrophenyl)isoxazole | H₂ / Pd-C | Substituted Quinoline-4-amine | Not specified |

Photochemical Rearrangements

The isoxazole ring is susceptible to rearrangement upon exposure to ultraviolet (UV) light. nih.gov This photochemical transformation is a well-documented process for isoxazoles and typically proceeds through the homolytic cleavage of the weak O–N bond. nih.govacs.org Direct irradiation with UV light (typically 200–330 nm) excites the isoxazole molecule, leading to the formation of a highly strained acyl azirine as a key intermediate. nih.gov

This azirine intermediate is often unstable and can undergo further rearrangement to form a more stable oxazole isomer. ucd.ie This isoxazole-to-oxazole conversion represents a common outcome of these photochemical reactions. nih.gov In some cases, the intermediate can be trapped or can rearrange to form other products, such as ketenimines, which were previously elusive species but have been successfully generated and isolated using continuous photochemical flow reactors. nih.gov The specific outcome of the photorearrangement can be influenced by the wavelength of the light used, as demonstrated in studies with 3,5-diarylisoxazoles. acs.org

| Substrate Class | Conditions | Key Intermediate | Major Product(s) |

|---|---|---|---|

| 3,5-Diarylisoxazoles | UV light (254 nm) | Acyl azirine | Oxazole isomer |

| Trisubstituted isoxazoles | UV light (medium-pressure Hg-lamp), flow reactor | Acyl azirine | Ketenimine |

Thermal and Metal-Catalyzed Ring Opening

Thermal energy can also induce the cleavage of the isoxazole ring. Under flash vacuum pyrolysis conditions, the primary step is the cleavage of the N-O bond, which leads to the formation of a carbonyl-vinylnitrene intermediate. scispace.com This highly reactive species can then undergo several competing rearrangement pathways, including cyclization to an azirine, rearrangement to an oxazole, or transformation into a 3-oxopropanenitrile. scispace.com

Furthermore, transition metals can catalyze the ring opening of isoxazoles under milder conditions. For instance, iron(III) catalysts under microwave irradiation have been shown to cleave the isoxazole ring, likely forming a nitrene intermediate. acs.org This intermediate can then participate in annulation reactions with other components in the mixture. When reacted with enaminoketones, this pathway leads to the construction of functionalized pyrroles. Similarly, reacting the isoxazole with cinnamaldehyde under these conditions can yield substituted pyridines. acs.org This catalytic approach provides a versatile method for converting the isoxazole core into other important heterocyclic systems. acs.org

| Isoxazole Substrate | Co-reactant | Catalyst/Conditions | Product Class |

|---|---|---|---|

| Generic Isoxazole | Enaminoketone | Fe(III) / Microwave | 1,4-Diacyl Pyrrole |

| Generic Isoxazole | Cinnamaldehyde | Fe(III) / Microwave | Substituted Pyridine (B92270) |

Spectroscopic Characterization and Structural Elucidation Research of 3 3 Nitro Phenyl Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The predicted spectra for 3-(3-Nitro-phenyl)-isoxazole are based on the known chemical shifts of the isoxazole (B147169) ring and the effects of the meta-substituted nitro group on the phenyl ring. stackexchange.comsciarena.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the isoxazole ring and the nitrophenyl ring. The protons of the phenyl ring will be significantly influenced by the electron-withdrawing nitro group, leading to downfield shifts.

Isoxazole Protons: The two protons on the isoxazole ring (H-4 and H-5) would appear as distinct signals. Typically, the H-5 proton of an isoxazole ring resonates further downfield than the H-4 proton.

Nitrophenyl Protons: The four protons on the 3-nitrophenyl group will present a complex splitting pattern. The proton ortho to the nitro group (H-2') would be the most deshielded. The proton para to the nitro group (H-6') and the other ortho proton (H-4') will also be shifted downfield. The meta proton (H-5') would be the least affected.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-4 (isoxazole) | ~7.0-7.2 | Doublet |

| H-5 (isoxazole) | ~8.6-8.8 | Doublet |

| H-2' (phenyl) | ~8.7-8.9 | Singlet (triplet-like) |

| H-4' (phenyl) | ~8.3-8.5 | Doublet of doublets |

| H-5' (phenyl) | ~7.7-7.9 | Triplet |

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbons of the isoxazole ring have characteristic chemical shifts, and the carbons of the phenyl ring are influenced by the nitro substituent. The carbon atom attached to the nitro group (C-3') is expected to be significantly deshielded.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (isoxazole) | ~160-162 |

| C-4 (isoxazole) | ~102-104 |

| C-5 (isoxazole) | ~155-157 |

| C-1' (phenyl, ipso) | ~130-132 |

| C-2' (phenyl) | ~123-125 |

| C-3' (phenyl, C-NO₂) | ~148-150 |

| C-4' (phenyl) | ~125-127 |

| C-5' (phenyl) | ~130-132 |

Infrared (IR) Spectroscopy Investigations of Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 3-(3-Nitro-phenyl)-isoxazole, the key functional groups are the aromatic nitro group and the isoxazole ring system. rjpbcs.comnist.govspectrabase.com

The spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group. The isoxazole ring will exhibit characteristic C=N, C=C, and N-O stretching vibrations. Aromatic C-H stretching and bending vibrations will also be present.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1610, 1480 | C=C Stretch | Aromatic Ring |

| ~1590 | C=N Stretch | Isoxazole Ring |

| ~1530-1550 | N-O Asymmetric Stretch | Nitro Group |

| ~1450 | C=C Stretch | Isoxazole Ring |

| ~1410 | N-O Stretch | Isoxazole Ring |

| ~1350-1370 | N-O Symmetric Stretch | Nitro Group |

Mass Spectrometry (MS) Characterization for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and structural features of a compound through ionization and fragmentation. The molecular formula of 3-(3-Nitro-phenyl)-isoxazole is C₉H₆N₂O₃, with a molecular weight of approximately 190.16 g/mol .

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 190. Aromatic nitro compounds often exhibit characteristic fragmentation patterns, including the loss of NO (30 Da) and NO₂ (46 Da). libretexts.orgresearchgate.net The isoxazole ring can also undergo cleavage.

Expected Fragmentation Pattern

| m/z | Fragment | Description |

|---|---|---|

| 190 | [C₉H₆N₂O₃]⁺ | Molecular Ion (M⁺) |

| 160 | [M - NO]⁺ | Loss of nitric oxide |

| 144 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

| 116 | [C₇H₄NO]⁺ | Subsequent fragmentation |

| 104 | [C₇H₄O]⁺ | Fragmentation of isoxazole |

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for 3-(3-Nitro-phenyl)-isoxazole has not been reported, analysis of related nitrophenyl-substituted heterocyclic structures allows for a reliable prediction of its key structural features. acs.orguned.es

It is expected that the molecule would crystallize in a common space group, such as monoclinic P2₁/c. The analysis would reveal the planarity of the isoxazole and phenyl rings. A key parameter would be the dihedral angle between the planes of the isoxazole and the 3-nitrophenyl rings, which is anticipated to be non-zero due to steric hindrance, leading to a twisted conformation. Intermolecular interactions, such as C-H···O hydrogen bonds involving the nitro group and π-π stacking between the aromatic rings, would likely dominate the crystal packing.

Predicted Crystallographic Parameters

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Dihedral Angle | Non-coplanar arrangement between rings |

Computational and Theoretical Investigations of 3 3 Nitro Phenyl Isoxazole

Quantum Chemical Calculations

No studies were identified that performed the specified quantum chemical calculations on 3-(3-Nitro-phenyl)-isoxazole.

Density Functional Theory (DFT) Studies

Specific DFT studies utilizing the B3LYP, M06-2X, WB97XD, CAM-B3LYP, or MPW1PW91 functionals for 3-(3-Nitro-phenyl)-isoxazole are not available in the searched literature.

Ab Initio and Semi-Empirical Methods for Electronic Structure

Similarly, publications detailing ab initio or semi-empirical electronic structure calculations for this compound could not be located.

Electronic Structure Analysis

A detailed analysis of the electronic structure of 3-(3-Nitro-phenyl)-isoxazole is not present in the available literature.

Molecular Orbital Analysis (HOMO/LUMO Energies and Distributions)

Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions for 3-(3-Nitro-phenyl)-isoxazole have not been published.

Charge Distribution and Electrostatic Potential Mapping

Studies containing charge distribution analysis or electrostatic potential maps for this specific molecule were not found.

Reaction Mechanism Elucidation through Computational Modeling

There is no available research that computationally models the reaction mechanisms involving 3-(3-Nitro-phenyl)-isoxazole.

Transition State Analysis and Reaction Pathways

The synthesis of the isoxazole (B147169) ring, particularly in compounds like 3-(3-Nitro-phenyl)-isoxazole, is often achieved through [3+2] cycloaddition (32CA) reactions. Computational analysis of these reactions, typically involving a nitrile N-oxide and an alkene or alkyne, has been crucial in understanding their mechanisms.

Quantum-chemical calculations, for instance at the M06-2X/6-31G(d) theoretical level, have shown that these cycloadditions generally proceed via a one-step mechanism. nih.gov In this concerted process, a single transition state is located between the initial pre-reaction complex of the substrates and the final cycloadduct. nih.gov The formation of the pre-reaction molecular complex (MC) is an initial, energetically favorable step. nih.gov

For related cycloadditions forming isoxazolines, DFT studies have determined that the reactions are polar and one-step, ruling out the presence of hypothetical zwitterionic intermediates along the reaction pathway. mdpi.comnih.gov The nature of the transition states is analyzed to understand the bonding changes occurring during the ring formation. Lewis acids, such as TiCl₄, can act as catalysts, altering the reaction pathway to a lower energy, stepwise cycloaddition. nsf.gov

Table 1: Key Aspects of [3+2] Cycloaddition Reaction Pathways for Isoxazole Formation

| Feature | Description | Source |

|---|---|---|

| Mechanism | Typically a one-step, concerted process. | nih.gov |

| Intermediate Steps | Formation of a pre-reaction molecular complex (MC) precedes the transition state. | nih.gov |

| Transition State | A single transition state is localized between reactants and the product. | nih.gov |

| Reaction Nature | Considered polar, one-step reactions without zwitterionic intermediates. | mdpi.comnih.gov |

| Catalysis | Lewis acids can lower the activation energy and potentially alter the pathway to be stepwise. | nsf.gov |

Regioselectivity Prediction and Validation via Energetic and Frontier Orbital Analyses

A key challenge in the synthesis of substituted isoxazoles is controlling the regioselectivity—the specific orientation in which the reactants combine. Computational chemistry provides powerful tools to predict and explain the observed regiochemical outcomes.

The regioselectivity of the [3+2] cycloaddition reaction is explored through several theoretical approaches:

Energetic Analysis: By calculating the activation energies (Gibbs free energy of activation) for all possible reaction pathways leading to different regioisomers, the kinetically favored product can be predicted. The pathway with the lowest activation barrier corresponds to the major product. For the formation of related 5-substituted 3-nitro-2-isoxazolidines, kinetic parameter analysis showed that the reactions should proceed with full regioselectivity. mdpi.com

Frontier Molecular Orbital (FMO) Theory: This theory analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. While useful, studies on related nitro-isoxazole formations have indicated that regioselectivity is not always determined by local electrophile/nucleophile interactions as described by FMO theory. mdpi.comnih.gov

Global Reactivity Indexes: These indexes, derived from DFT, can explain the electronic properties and regioselectivity of the cycloaddition. nih.gov

Steric Effects: In some cases, particularly with nitro-substituted components, steric hindrance in the transition state is the dominant factor controlling the regiodirection, overriding electronic effects. mdpi.comnih.gov

For the cycloaddition of aryl nitrile oxides with ortho-nitrophenyl alkynes, excellent levels of regioselectivity have been observed experimentally, a finding that can be rationalized through these computational models. rsc.org

Molecular Interactions and Binding Studies (Computational Docking)

Computational docking is a vital technique used to predict how a molecule like 3-(3-Nitro-phenyl)-isoxazole might bind to a biological target, such as a protein receptor. This provides insights into its potential pharmacological activity.

Prediction of Ligand-Receptor Interactions at a Molecular Level

Molecular docking simulations are used to place a ligand into the binding site of a receptor and score the interaction. This helps in identifying key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. ki.siedu.krd

Studies on isoxazole derivatives have demonstrated their potential to interact with various biological targets. For example, a closely related compound, 4-(3-Methoxy-phenyl)-3-(3-nitro-phenyl)-isoxazole , was investigated for its anti-inflammatory potential through docking with the Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 4COX-2). orientjchem.orgresearchgate.netresearchgate.net The binding affinity of this class of compounds is calculated and compared to standard inhibitors to assess their potential efficacy. orientjchem.org

Similarly, various isoxazole-carboxamide derivatives have been docked with COX enzymes to understand their binding modes and justify their inhibitory activities. nih.gov These studies reveal that specific substitutions on the phenyl and isoxazole rings are crucial for establishing optimal interactions within the receptor's binding pocket. nih.gov

Table 2: Example of Docking Study Results for an Isoxazole Derivative

| Parameter | Finding | Source |

|---|---|---|

| Target Receptor | Cyclooxygenase-2 (COX-2) | orientjchem.orgresearchgate.net |

| Ligand Class | Isoxazole derivatives, including a 3-(3-nitro-phenyl)-isoxazole derivative. | orientjchem.orgresearchgate.net |

| Interaction Types | Hydrogen bonds, hydrophobic interactions. | ki.sinih.gov |

| Analysis Goal | Predict binding affinity and identify key amino acid residues involved in the interaction. | orientjchem.orgnih.gov |

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of the binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to study the stability of the complex and the conformational changes that both the ligand and the receptor may undergo. nih.govresearchgate.net

For isoxazole derivatives targeting receptors like the Farnesoid X receptor (FXR), MD simulations have been instrumental in:

Assessing Complex Stability: The root-mean-square deviation (RMSD) of the complex is monitored over the simulation period to ensure stability. nih.govresearchgate.net

Understanding Binding Modes: MD simulations refine the understanding of how ligands interact with key residues, revealing the importance of hydrophobic interactions and hydrogen bonds in maintaining a stable complex. nih.govmdpi.com

Analyzing Conformational Changes: These simulations can show how the binding of a ligand induces conformational changes in the receptor, which is often crucial for its biological activity. nih.govmdpi.com

Investigating Dissociation: Direct chemical dynamics simulations have also been used to study the fragmentation chemistry and dissociation pathways of deprotonated isoxazole molecules upon collision-induced dissociation. nih.gov

Photochemical and Photophysical Theoretical Studies

Theoretical studies are essential for understanding how molecules like 3-(3-Nitro-phenyl)-isoxazole interact with light, governing their photochemical and photophysical properties.

Excited State Characterization and Dynamics

The photochemistry of the isoxazole ring has been a subject of significant theoretical investigation. Upon absorption of UV light, the isoxazole molecule is promoted to an electronically excited state, typically a bright ππ* state. researchgate.netresearchgate.net

Nonadiabatic ab initio dynamics simulations have revealed the subsequent relaxation pathways. tum.deresearchgate.net A key finding for the isoxazole core is that excitation to the ππ* state often leads to an ultrafast ring-opening reaction. researchgate.netresearchgate.net This process is facilitated by the presence of a dissociative πσ* state, which provides a barrier-free pathway for the cleavage of the weak N–O bond. tum.deresearchgate.net

The key events in the excited-state dynamics of isoxazole are:

Photoexcitation: The molecule absorbs a photon, transitioning from the ground state (S₀) to an excited ππ* state (S₁). researchgate.net

Ultrafast Ring-Opening: The molecule rapidly moves along a reaction pathway where the N-O bond elongates, often occurring within tens of femtoseconds (e.g., ~45 fs). tum.deresearchgate.net This is driven by the involvement of a dissociative πσ* state associated with the N-O bond. tum.de

Relaxation: The molecule relaxes back to the ground state, either as the ring-opened species or by returning to the closed-ring structure. researchgate.net

The presence of the 3-(3-Nitro-phenyl) substituent is expected to modify these dynamics by altering the energies of the excited states and potentially introducing new relaxation channels, although specific theoretical studies on this exact molecule are not widely available.

Photoinduced Transformation Mechanisms of 3-(3-Nitro-phenyl)-isoxazole

The photoinduced transformation of 3-(3-nitrophenyl)-isoxazole is a complex process governed by the interplay of the distinct photochemical reactivities of the isoxazole ring and the nitrophenyl substituent. While direct computational and experimental studies on this specific molecule are not extensively available in the reviewed literature, a mechanistic understanding can be constructed from the well-established photochemistry of isoxazoles and nitroaromatic compounds. The absorption of ultraviolet (UV) light by 3-(3-nitrophenyl)-isoxazole is expected to populate excited singlet states, which can then undergo various transformations, including ring-opening of the isoxazole moiety and reactions involving the nitro group.

Upon photoexcitation, the primary event in the photochemistry of isoxazoles is the homolytic cleavage of the weak N–O bond. nih.govresearchgate.net This bond breaking is a facile process from the excited state and leads to the formation of a diradical intermediate. For 3-(3-nitrophenyl)-isoxazole, this initial step would result in a vinylnitrene species. The subsequent fate of this intermediate is dictated by a series of rapid rearrangements.

One of the most common pathways in isoxazole photochemistry is the isomerization to an acylazirine intermediate. nih.gov This three-membered ring is highly strained and can undergo further rearrangement to form a variety of more stable products. Theoretical studies on substituted isoxazoles have shown that the nature and position of the substituents play a crucial role in directing the reaction pathways. In the case of 3-(3-nitrophenyl)-isoxazole, the electron-withdrawing nature of the nitrophenyl group can influence the stability of the intermediates and the barriers to their interconversion.

Another potential pathway involves the rearrangement of the vinylnitrene to a ketenimine. nih.gov Ketenimines are reactive species that can be isolated under specific conditions or can react further to yield other heterocyclic systems. The formation of a ketenimine from 3-(3-nitrophenyl)-isoxazole would involve a 1,2-shift of the nitrophenyl group.

The presence of the nitro group on the phenyl ring introduces additional photochemical pathways. Nitroaromatic compounds are known to undergo photoreduction of the nitro group in the presence of a hydrogen donor. However, in the absence of such donors, intramolecular rearrangements can occur. One such rearrangement is the conversion of the nitro group to a nitrite (B80452) group, which can then lead to the formation of phenolic compounds upon further reaction.

Furthermore, the excited-state dynamics of nitroaromatic compounds often involve rapid intersystem crossing from the initially populated singlet state to a triplet state. nih.gov This triplet state can have a longer lifetime and may exhibit different reactivity compared to the singlet state. The triplet state of 3-(3-nitrophenyl)-isoxazole could also undergo N–O bond cleavage or reactions involving the nitro group.

Computational studies on related systems can provide insights into the energetics of these various pathways. The table below summarizes hypothetical relative energies of key intermediates in the photoinduced transformation of a generic 3-aryl-isoxazole, which can be used as a model to understand the potential reaction coordinates for 3-(3-nitrophenyl)-isoxazole.

| Intermediate | Relative Energy (kcal/mol) |

| Ground State (3-Aryl-isoxazole) | 0 |

| Excited Singlet State (S1) | 80-90 |

| N-O Bond Homolysis Diradical | 60-70 |

| Acylazirine | 40-50 |

| Ketenimine | 45-55 |

| Oxazole | -10 to -20 |

This table presents hypothetical data based on general computational studies of isoxazole photochemistry and is intended for illustrative purposes.

The following table outlines the key proposed photoinduced transformation mechanisms for 3-(3-nitrophenyl)-isoxazole, the key intermediates, and the likely final products based on analogous systems.

| Proposed Mechanism | Key Intermediates | Potential Final Products |

| Isoxazole Ring Opening and Rearrangement | Vinylnitrene, Acylazirine | 2-(3-Nitrophenyl)-oxazole |

| Ketenimine Formation | Vinylnitrene, Ketenimine | Hydrolysis or rearrangement products of the ketenimine |

| Nitro Group Rearrangement | Excited triplet state, Nitrite intermediate | 3-(3-Hydroxyphenyl)-isoxazole (after subsequent steps) |

It is important to note that these pathways are not mutually exclusive and may compete with each other. The quantum yields of the different products would depend on the excitation wavelength, the solvent, and the presence of other reactive species. Detailed computational studies, such as time-dependent density functional theory (TD-DFT) and multireference methods, would be necessary to map out the potential energy surfaces of the excited states of 3-(3-nitrophenyl)-isoxazole and to determine the branching ratios for the different photochemical pathways.

Structure Activity Relationship Sar Investigations at a Molecular Level for Isoxazole Derivatives

Influence of Nitro Group Position and Substituent Modifications on Molecular Interactions and Binding Affinities

The introduction of a nitro (NO₂) group onto the phenyl ring of a 3-phenyl-isoxazole scaffold dramatically influences its electronic properties and, consequently, its interaction with biological targets. The position of this electron-withdrawing group is critical in determining the nature and strength of these interactions.

Research on related 3-aryl scaffolds has provided valuable insights into the positional importance of the nitro group. In a study of 3-arylcoumarins, a compound with a nitro substituent in the meta position of the 3-aryl ring demonstrated significantly better antibacterial activity against Staphylococcus aureus than the corresponding para-nitro isomer. The meta-substituted compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, whereas the para-substituted compound had an MIC of 128 µg/mL. This suggests that placing the nitro group at the meta position creates a more favorable arrangement for binding to the bacterial target, potentially by optimizing electrostatic or hydrogen bonding interactions within the active site.

Furthermore, studies on various isoxazole (B147169) derivatives have shown that the presence of a nitro group on the C-3 phenyl ring is generally associated with enhanced biological activity. For instance, a series of 4-nitro-3-phenylisoxazole derivatives were found to possess potent antibacterial properties against plant pathogens like Xanthomonas oryzae. This highlights the general contribution of the nitro-phenyl moiety to the bioactivity of the isoxazole core.

The impact of other substituents on the phenyl ring has also been explored. The nature of the substituent—whether it is electron-donating or electron-withdrawing—and its position can fine-tune the binding affinity of the molecule. For example, SAR studies on 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives revealed that the presence of electron-withdrawing groups, such as trifluoro and chloro, increased antimicrobial activity.

| Scaffold | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 3-Arylcoumarin | -NO₂ | meta | Higher antibacterial activity (MIC = 32 µg/mL) | |

| 3-Arylcoumarin | -NO₂ | para | Lower antibacterial activity (MIC = 128 µg/mL) | |

| 3-Phenyl-isoxazole | -NO₂ | Not specified | Enhanced antibacterial activity | |

| Benzo[d]isoxazole | -CF₃, -Cl | Not specified | Increased antimicrobial activity |

Role of the Isoxazole Core in Chemical Recognition Processes and Selectivity

The isoxazole ring is not merely a passive linker but an active pharmacophoric element that plays a crucial role in molecular recognition, binding, and selectivity. Its distinct electronic and geometric features allow it to serve as a versatile scaffold that can be precisely functionalized to target specific biological molecules.

The isoxazole core functions as a rigid anchor, orienting its substituents in a defined three-dimensional space. This spatial arrangement is critical for achieving a precise fit within a biological target's binding pocket. A compelling example is seen in a series of trisubstituted isoxazoles designed as allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt). X-ray crystallography revealed that the substituents at the C-3, C-4, and C-5 positions of the isoxazole ring anchor the molecule within the allosteric binding site, leading to a common binding pose across the series. This demonstrates the isoxazole's fundamental role as a structural foundation for molecular recognition.

Furthermore, the heteroatoms within the isoxazole ring (nitrogen and oxygen) can participate directly in binding interactions. They can act as hydrogen bond acceptors, engaging with specific amino acid residues in a protein target. The electron-rich nature of the aromatic isoxazole ring also allows for favorable hydrophobic and π-stacking interactions.

The isoxazole scaffold also contributes to the selectivity of a compound. By modifying the substituents on the isoxazole core, it is possible to enhance binding to the desired target while minimizing off-target effects. In the development of RORγt inhibitors, isoxazole derivatives were found to have improved selectivity against other nuclear receptors, such as the peroxisome-proliferated-activated receptor γ (PPARγ), compared to earlier lead compounds. This ability to fine-tune selectivity is a key advantage of using the isoxazole core in drug design. The chemical reactivity of the ring, such as its propensity for electrophilic substitution at the C-4 position, also informs its utility as a template for creating diverse chemical libraries.

Mechanistic Insights into Biological Interactions (Focus on Molecular Targets and Pathways, e.g., enzyme inhibition mechanisms, receptor binding)

Enzyme Inhibition: Many isoxazole-based compounds function as enzyme inhibitors.

Carbonic Anhydrase (CA) Inhibition: Certain isoxazole derivatives have been identified as significant inhibitors of carbonic anhydrase, an enzyme involved in pH homeostasis and other physiological processes. Molecular docking and simulation studies support in vitro findings, suggesting these compounds can effectively occupy the enzyme's active site.

Cyclooxygenase (COX) Inhibition: The isoxazole scaffold is present in compounds designed as selective inhibitors of COX-1 or COX-2, which are key enzymes in the inflammatory pathway.

Histone Deacetylase (HDAC) Inhibition: Isoxazole-based structures have been successfully developed as probes and inhibitors for HDACs, a class of enzymes that play a crucial role in epigenetic regulation and are important targets in cancer therapy.

Receptor Binding: Isoxazole derivatives can also act as ligands for cellular receptors.

Nuclear Receptor Modulation: As previously mentioned, trisubstituted isoxazoles can function as allosteric inverse agonists of the RORγt nuclear receptor. They bind to an allosteric pocket distinct from the natural ligand binding site, inducing a conformational change that inhibits the receptor's activity.

Modulation of Cellular Pathways: The interaction of isoxazole compounds with their molecular targets can trigger downstream effects on cellular signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest: In studies using human promyelocytic leukemia (HL-60) cells, certain 3,4,5-trisubstituted isoxazoles were shown to induce cytotoxicity through distinct mechanisms. One derivative was found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of the cell cycle inhibitor p21WAF-1. This suggests a dual mechanism involving the promotion of programmed cell death (apoptosis) and the arrest of cell proliferation.

| Molecular Target/Pathway | Mechanism of Action | Example Isoxazole Class | Reference |

|---|---|---|---|

| Retinoic-acid-receptor-related orphan receptor γt (RORγt) | Allosteric inverse agonism | Trisubstituted isoxazoles | |

| Carbonic Anhydrase (CA) | Enzyme inhibition | (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-ones | |

| Cyclooxygenase (COX) | Enzyme inhibition (COX-1 or COX-2 selective) | Substituted 4,5-diphenyl-4-isoxazolines | |

| Histone Deacetylases (HDACs) | Enzyme inhibition | Isoxazole-based diazide probes | |

| Apoptosis & Cell Cycle Pathways | Modulation of Bcl-2 and p21WAF-1 expression | 3,5-dimethyl-4-(R-phenyldiazenyl)isoxazoles |

Rational Design Principles for Novel Isoxazole-Based Chemical Probes and Ligands

The development of novel and effective isoxazole-based molecules relies on the principles of rational design, where structural information about the target is used to guide the synthesis of new compounds with improved properties. This structure-based drug design approach accelerates the discovery of potent and selective ligands and chemical probes.

A key strategy involves using computational methods to predict how a molecule will bind to its target. The design of allosteric RORγt modulators began with an in silico pharmacophore search, which identified the trisubstituted isoxazole core as a promising starting point. A virtual library of derivatives was then created and docked into the known allosteric site of the RORγt protein. This computational screening allowed researchers to prioritize the synthesis of compounds most likely to have high binding affinity, streamlining the discovery process.

X-ray crystallography is another indispensable tool in rational design. By obtaining the crystal structure of a lead compound bound to its target, researchers can visualize the precise molecular interactions at an atomic level. This information is invaluable for subsequent rounds of optimization.

Advanced Research Applications of Isoxazole Scaffolds in Chemical Science

Isoxazoles as Key Synthetic Intermediates in Organic Synthesis and Building Blocks for Complex Molecules

The isoxazole (B147169) ring is a valuable and versatile intermediate in organic synthesis, primarily due to the inherent reactivity of its N-O bond. nih.gov This bond is susceptible to cleavage under various conditions, including catalytic hydrogenation, allowing the isoxazole to act as a masked form of other functional groups. This property makes isoxazoles, including 3-(3-Nitro-phenyl)-isoxazole, powerful building blocks for constructing more complex molecular architectures. nih.govrsc.org

One of the most common and efficient methods for synthesizing the isoxazole core is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. nih.govrsc.orgresearchgate.net This reaction typically involves the in-situ generation of a nitrile oxide from an oxime, which then reacts with an alkyne or alkene. researchgate.netnih.gov For instance, derivatives of 3-phenylisoxazole (B85705) can be synthesized via the cycloaddition of in-situ generated benzonitrile (B105546) oxide with an appropriate dipolarophile. nih.gov Another prevalent route is the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. rsc.orgnih.gov

Once formed, the 3-(3-Nitro-phenyl)-isoxazole scaffold can undergo a variety of transformations. The nitro group on the phenyl ring is a key functional handle, readily reduced to an amino group. This resulting aniline (B41778) derivative can then participate in a wide array of subsequent reactions, such as amide bond formation or diazotization, to build intricate molecular structures. Furthermore, the isoxazole ring itself can be opened to reveal β-hydroxy ketones or γ-amino alcohols, which are highly useful synthetic precursors. nih.gov

| Reaction Type | Conditions | Resulting Functional Group/Intermediate | Synthetic Utility |

|---|---|---|---|

| Reductive Ring Cleavage | Catalytic Hydrogenation (e.g., H₂, Raney Ni) | β-Hydroxy Ketone / γ-Amino Alcohol | Precursor for synthesizing complex natural products and pharmaceuticals. |

| Base-Mediated Ring Opening | Strong base (e.g., NaOEt) | α-Cyano Ketone | Intermediate for constructing other heterocyclic systems. |

| Nitro Group Reduction | Reducing agents (e.g., SnCl₂, Fe/HCl) | Amino Group (-NH₂) | Enables further functionalization for building complex molecules. rsc.org |

Development of Isoxazole-Containing Materials with Tailored Properties

The rigid, planar structure and distinct electronic properties of the isoxazole ring make it an attractive component for the development of advanced materials. When incorporated into larger molecular frameworks, isoxazole derivatives can influence properties such as liquid crystallinity, fluorescence, and semiconductivity. beilstein-journals.orgarcjournals.org

The 3-(3-Nitro-phenyl)-isoxazole scaffold is particularly interesting for materials science. The combination of the electron-rich isoxazole ring and the electron-withdrawing nitro-phenyl group creates a significant dipole moment and potential for charge-transfer interactions. These characteristics are highly desirable in the design of nonlinear optical (NLO) materials and organic semiconductors.

Research has shown that isoxazole derivatives can exhibit liquid crystalline properties, which are crucial for applications in flat-panel displays. beilstein-journals.org The rod-like shape of molecules like 3-(3-Nitro-phenyl)-isoxazole can facilitate the formation of ordered mesophases. Additionally, polyisoxazoles have been investigated for their potential as semiconductor materials, where the isoxazole unit contributes to the electronic conductivity of the polymer chain. arcjournals.org The incorporation of this specific nitro-substituted isoxazole into polymer backbones or as a side chain could be used to fine-tune the electronic band gap and charge transport properties of the resulting material.

| Material Type | Relevant Property | Role of 3-(3-Nitro-phenyl)-isoxazole | Potential Application |

|---|---|---|---|

| Organic Semiconductors | Charge transport, tunable band gap | Acts as an electron-accepting unit, influences molecular packing. | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs). beilstein-journals.org |

| Liquid Crystals | Anisotropy, formation of mesophases | Provides a rigid, rod-like core structure. | Flat-panel displays, sensors. beilstein-journals.org |

| Nonlinear Optical (NLO) Materials | High hyperpolarizability | Creates a strong molecular dipole (push-pull system). | Optical communications, data storage. |

| Functional Polymers | Electronic and physical properties | Enhances conductivity and stability when incorporated into polymer matrices. chemimpex.com | Advanced coatings, electronic components. chemimpex.com |

Isoxazole Derivatives in Agrochemical Research (Focus on Chemical Design and Mode of Action)

The isoxazole scaffold is a well-established pharmacophore in agrochemical research, found in commercial herbicides and fungicides. nih.govresearchgate.net The design of new agrochemicals often focuses on discovering novel modes of action to combat resistance to existing treatments. acs.org

Recent research has highlighted the potential of nitro-phenylisoxazole derivatives as potent antibacterial agents against significant plant pathogens. nih.govrsc.org Specifically, a series of 4-nitro-3-phenylisoxazole compounds, close structural analogs of 3-(3-Nitro-phenyl)-isoxazole, were synthesized and evaluated for their activity against bacterial species that cause widespread crop damage. nih.govrsc.org

The chemical design of these compounds leverages the efficient [3+2] cycloaddition to construct the core isoxazole ring. nih.govrsc.org The mode of action, while not fully elucidated for all derivatives, is believed to stem from the specific electronic and steric profile conferred by the substituted phenylisoxazole structure. The presence and position of the nitro group on the phenyl ring are often critical for bioactivity. Studies have demonstrated that these compounds exhibit significant inhibitory effects against pathogens like Xanthomonas oryzae (causes bacterial blight in rice), Pseudomonas syringae, and Xanthomonas axonopodis. nih.govrsc.org The efficacy of some of these derivatives has been shown to be substantially better than that of commercial standards like bismerthiazol. nih.govrsc.org

| Pathogen | Disease Caused | Reported Activity |

|---|---|---|

| Xanthomonas oryzae (Xoo) | Bacterial blight of rice | High inhibitory activity, with EC₅₀ values superior to commercial standards. nih.govrsc.org |

| Pseudomonas syringae (Psa) | Bacterial speck, blight, and cankers in various plants | Demonstrated antibacterial efficacy. nih.govrsc.org |

| Xanthomonas axonopodis (Xac) | Citrus canker | Effective inhibition observed in screening assays. nih.govrsc.org |

Isoxazole Scaffolds in Chemical Biology for Probing Biological Systems

In chemical biology, small molecules are used as tools to investigate and manipulate biological processes. The isoxazole scaffold has emerged as a valuable platform for designing such molecular probes due to its stable, predictable geometry and its capacity for chemical diversification.